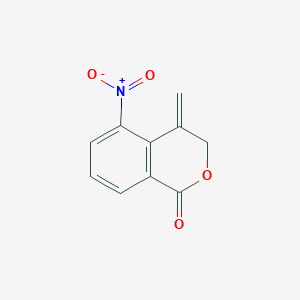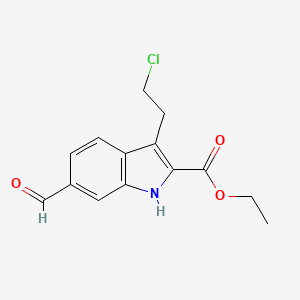
Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a chloroethyl group, a formyl group, and an ethyl ester group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the indole core, followed by the introduction of the chloroethyl and formyl groups. The final step involves esterification to introduce the ethyl ester group.
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Chloroethyl Group: The chloroethyl group can be introduced via nucleophilic substitution reactions, where an appropriate chloroethylating agent reacts with the indole derivative.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent like DMF and POCl3.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Ethyl 3-(2-chloroethyl)-6-carboxy-1H-indole-2-carboxylate
Reduction: Ethyl 3-(2-chloroethyl)-6-hydroxymethyl-1H-indole-2-carboxylate
Substitution: Ethyl 3-(substituted ethyl)-6-formyl-1H-indole-2-carboxylate
Aplicaciones Científicas De Investigación
Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The formyl group can participate in various biochemical reactions, including enzyme inhibition and protein modification.
Comparación Con Compuestos Similares
Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 3-(2-bromoethyl)-6-formyl-1H-indole-2-carboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group, which can affect its reactivity and biological activity.
Ethyl 3-(2-chloroethyl)-6-methyl-1H-indole-2-carboxylate: Similar structure but with a methyl group instead of a formyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Propiedades
Número CAS |
917568-21-9 |
|---|---|
Fórmula molecular |
C14H14ClNO3 |
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-2-19-14(18)13-11(5-6-15)10-4-3-9(8-17)7-12(10)16-13/h3-4,7-8,16H,2,5-6H2,1H3 |
Clave InChI |
PSALXGSPXAXNCY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)C=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B15171370.png)
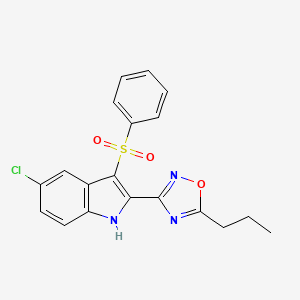
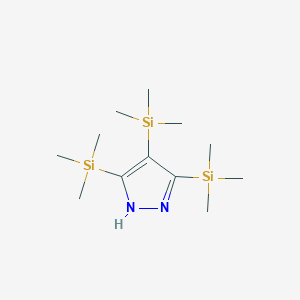
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)
![3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid](/img/structure/B15171393.png)
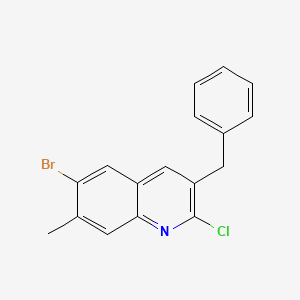
![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)
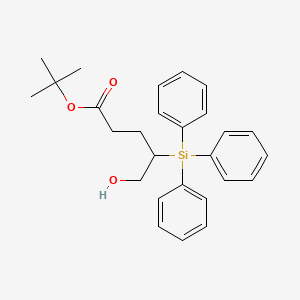
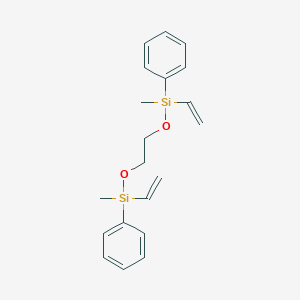

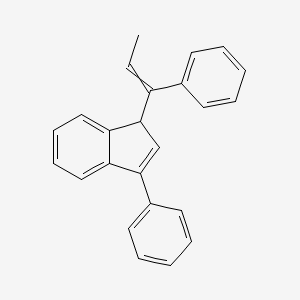
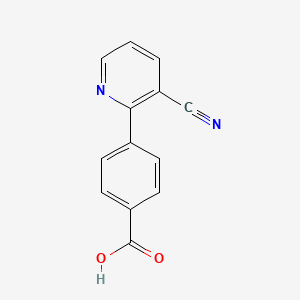
![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)
